An In-depth Technical Guide to Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate
An In-depth Technical Guide to Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate. As this compound is not extensively documented in current chemical literature, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded overview. The guide is intended for professionals in chemical research and drug development, offering insights into the molecule's predicted characteristics, reactivity, and utility as a synthetic building block.
Introduction and Molecular Overview
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is a substituted cyclobutanone derivative featuring a strained four-membered ring. The molecule incorporates three key functional groups: a ketone, a tert-butoxy ether, and a methyl ester. The cyclobutane ring's inherent strain and the presence of these functionalities suggest a rich and varied chemical reactivity.[1][2][3][4] This unique combination makes it a potentially valuable intermediate in the synthesis of complex organic molecules and a scaffold of interest in medicinal chemistry.[1][2][5] Cyclobutane derivatives are increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]
The structure presents a sterically hindered quaternary carbon at the 2-position, which poses significant synthetic challenges but also offers unique conformational constraints that could be exploited in molecular design.
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of experimental data, the following properties are predicted based on the analysis of its functional groups and analogous compounds.
Physicochemical Data
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₈O₄ | Based on structural components. |
| Molecular Weight | 214.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for small to medium-sized organic esters and ketones. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on structurally similar functionalized ketones and esters. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); limited solubility in water.[4] | The ester and ether functionalities provide some polarity, but the overall hydrocarbon character suggests good solubility in organic media. |
Spectroscopic Analysis (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃); ~2.5-3.0 (m, 4H, cyclobutane ring protons); ~2.4 (s, 2H, -CH₂-COOCH₃); ~1.2 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR | δ (ppm): ~205-210 (C=O, ketone); ~170-175 (C=O, ester); ~75-80 (-O-C(CH₃)₃); ~50-55 (-OCH₃); ~40-50 (cyclobutane ring carbons); ~35-40 (-CH₂-COOCH₃); ~28 (-C(CH₃)₃). |
| IR (Infrared) | ν (cm⁻¹): ~1780-1760 (C=O stretch, strained ketone); ~1740-1730 (C=O stretch, ester); ~2980-2850 (C-H stretch, aliphatic); ~1250-1050 (C-O stretch, ether and ester). The strained nature of the cyclobutanone ring typically shifts the ketone's carbonyl stretch to a higher wavenumber.[4][6] |
| Mass Spec (MS) | m/z: Predicted molecular ion peak at 214.26. Common fragmentation patterns would include loss of the tert-butyl group (-57), the methoxy group (-31), and the carboxymethyl group (-59). |
Proposed Synthetic Pathways
The synthesis of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is challenging due to the sterically congested quaternary center. A plausible multi-step approach is outlined below, based on established synthetic methodologies for cyclobutane derivatives.
Pathway 1: [2+2] Cycloaddition and Subsequent Functionalization
A robust method for forming cyclobutane rings is the [2+2] cycloaddition.[7][8][9][10][11] This proposed synthesis begins with the cycloaddition of tert-butyl vinyl ether and a suitable ketene, followed by functionalization.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 2-tert-butoxy-3,3-dichlorocyclobutanone.
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl vinyl ether in anhydrous diethyl ether or tetrahydrofuran (THF).[12][13]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Separately, prepare dichloroketene in situ by the addition of trichloroacetyl chloride to a stirred suspension of activated zinc in anhydrous ether.
-
Slowly add the dichloroketene solution to the cooled tert-butyl vinyl ether solution over several hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water, and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by column chromatography would yield the dichlorocyclobutanone intermediate.
-
-
Step 2: Synthesis of 2-tert-butoxycyclobutanone.
-
Dissolve the 2-tert-butoxy-3,3-dichlorocyclobutanone intermediate in acetic acid.
-
Add activated zinc dust portion-wise while stirring and maintaining the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove excess zinc, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation.
-
-
Step 3: Synthesis of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate.
-
Dissolve 2-tert-butoxycyclobutanone in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to form the enolate.
-
After stirring for 1-2 hours at -78 °C, add methyl bromoacetate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product would be purified by column chromatography.
-
Alternative Pathway: The Reformatsky Reaction
An alternative for the final step could be the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc.[14][15][16][17][18]
Caption: Reformatsky reaction approach for the final step.
This approach would form a β-hydroxy ester intermediate, which might be the final product depending on the workup conditions. This highlights a potential ambiguity in the target molecule's name, as a hydroxyl group might also be present.
Reactivity and Potential Transformations
The chemical behavior of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is dictated by its functional groups and strained ring.
-
Ketone Carbonyl: The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using reagents like sodium borohydride. It can also react with Grignard or organolithium reagents.
-
Ester Carbonyl: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol with strong reducing agents like lithium aluminum hydride.
-
α-Protons: The protons on the acetate's methylene group are acidic and can be removed by a strong base to form an enolate, allowing for further alkylation or other reactions at this position.
-
tert-Butoxy Group: This group is a bulky ether that is generally stable to many reaction conditions. However, it can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding alcohol.
-
Cyclobutane Ring: The strained four-membered ring can undergo ring-opening or ring-expansion reactions under thermal, acidic, or metal-catalyzed conditions.[3] This reactivity makes it a versatile intermediate for accessing more complex molecular scaffolds.[19]
Potential Applications in Research and Drug Development
-
Synthetic Building Block: The multiple functional groups and the strained ring make this molecule a versatile building block. The ketone, ester, and ether can be selectively modified to introduce further complexity, and ring-opening reactions can lead to linear or larger cyclic structures.
-
Scaffold for Medicinal Chemistry: Cyclobutane-containing molecules have been successfully incorporated into marketed drugs.[1] The rigid, puckered conformation of the cyclobutane ring can be used to orient substituents in a well-defined three-dimensional space, which can be advantageous for binding to biological targets.[1][2] This molecule could serve as a starting point for the synthesis of novel analogs of biologically active compounds.
-
Probing Molecular Interactions: As a conformationally restricted scaffold, it could be used in the design of chemical probes to study protein-ligand interactions.
Safety and Handling
No specific safety data exists for this compound. However, based on the properties of cyclobutanone and related esters, the following precautions are recommended:[20][21][22][23][24]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][22]
-
Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[22][23][24]
-
Toxicity: The toxicological properties have not been investigated.[24] Avoid inhalation, ingestion, and skin contact. Assume it may cause skin, eye, and respiratory tract irritation.[20]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[20][22]
Conclusion
While Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is not a commercially available or well-documented compound, a thorough analysis of its structure allows for a robust prediction of its properties and reactivity. The proposed synthetic pathways, though challenging, are based on well-established organic reactions. The unique combination of a strained cyclobutane ring with versatile functional groups makes this molecule a compelling target for synthetic exploration and a potentially valuable tool for researchers in organic synthesis and medicinal chemistry. Further experimental investigation is required to validate these predictions and fully unlock the potential of this novel chemical entity.
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